molecular formula C10H10INO3 B1611425 Methyl 4-acetamido-3-iodobenzoate CAS No. 190071-23-9

Methyl 4-acetamido-3-iodobenzoate

Cat. No. B1611425
M. Wt: 319.1 g/mol
InChI Key: XWTQNEZTXKVCML-UHFFFAOYSA-N
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Description

“Methyl 4-acetamido-3-iodobenzoate” is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.11. It is a white to yellow solid at room temperature1.



Synthesis Analysis

The synthesis of “Methyl 4-acetamido-3-iodobenzoate” is not explicitly mentioned in the search results. However, a related compound, “Methyl 4-iodobenzoate”, can be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol2. This might provide a clue for the synthesis of “Methyl 4-acetamido-3-iodobenzoate”.



Molecular Structure Analysis

The InChI code for “Methyl 4-acetamido-3-iodobenzoate” is 1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)1. This indicates that the compound contains an iodine atom, a methyl group, an acetamido group, and a benzoate group.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 4-acetamido-3-iodobenzoate” are not detailed in the search results. However, it’s known that aryl-iodide functionality of related compounds like “Methyl 4-iodobenzoate” may undergo coupling reactions2.



Physical And Chemical Properties Analysis

“Methyl 4-acetamido-3-iodobenzoate” is a white to yellow solid at room temperature1. It has a purity of 95%1. The compound has a molecular weight of 319.11.


Future Directions

The future directions for “Methyl 4-acetamido-3-iodobenzoate” are not explicitly mentioned in the search results. However, given its potential use in proteomics research3, it could be a subject of future studies in this field.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

methyl 4-acetamido-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTQNEZTXKVCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571168
Record name Methyl 4-acetamido-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-3-iodobenzoate

CAS RN

190071-23-9
Record name Methyl 4-acetamido-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-amino-3-iodo-benzoic acid methyl ester (11.1 g, 40.0 mmol) in pyridine (80 mL) was added acetyl chloride (3.30 g, 42.0 mmol) at 0° C. under nitrogen. Stirring continued at 0° C. for 30 minutes. The ice-bath was removed, and stirring continued at room temperature for 16 hours. Pyridine was evaporated under reduced pressure. The residue was taken in ethyl acetate (300 mL). The organic phase was washed with 2 N aqueous HCl (200 mL), water (200 mL), brine (200 mL), and then dried over anhydrous Na2SO4. Removal of solvent gave 4-acetylamino-3-iodo-benzoic acid methyl ester as a white solid. Yield: 12.71 g (99%).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the crude 4-amino-3-iodo-benzoic acid methyl ester in 20 mL of acetic acid was added acetic anhydride (1.25 mL). The reaction was heated at 60° C. for 1 h. The reaction mixture was quenched with water, extracted with ethyl acetate, dried over Na2SO4, and concentrated in vacuo. Purification by flash chromatography (SiO2, 1:3 EtOAc/Hexane) afforded 4-acetylamino-3-iodo-benzoic acid methyl ester: MS (m/z) 320.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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